molecular formula C14H28N2O B1473894 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one CAS No. 1550833-82-3

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one

Cat. No.: B1473894
CAS No.: 1550833-82-3
M. Wt: 240.38 g/mol
InChI Key: RJFXOPQLJVGLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFXOPQLJVGLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as palladium or nickel can enhance reaction rates and selectivity .

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group and propylpentanone moiety contribute to its versatility in synthetic and medicinal applications .

Biological Activity

Overview

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is a synthetic compound classified as a piperidine derivative. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with various enzymes and cellular pathways. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications.

Interaction with Biomolecules

This compound significantly interacts with several key biomolecules, particularly serine/threonine-protein kinase Chk1, which is crucial for cell cycle regulation. Additionally, it influences the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation.

Table 1: Key Interactions of this compound

Target MoleculeInteraction TypeBiological Implication
Chk1InhibitionRegulates cell cycle progression
MAPK/ERK PathwayModulationInfluences cell proliferation and survival
Various KinasesInhibitionAffects downstream signaling pathways

The mechanism of action of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. For instance, its inhibitory effect on kinases alters downstream signaling pathways involved in various cellular processes .

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to active sites of target proteins, demonstrating favorable pharmacokinetic properties. The analysis shows that it adheres to Lipinski's Rule of Five, indicating good oral bioavailability and suitable drug-like characteristics .

Cellular Effects

In cellular assays, this compound has shown effects on gene expression and cellular metabolism. Its modulation of critical signaling pathways suggests potential applications in treating diseases characterized by dysregulated cell growth and inflammation.

Case Studies and Research Findings

Recent studies have explored the compound's potential as an anticancer agent. For example, a study utilizing molecular docking identified it as a promising inhibitor of cancer-related kinases, demonstrating significant binding affinity and stability in the protein-ligand complex .

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Anticancer ActivityInhibition of cancer-related kinasesPotential therapeutic use in oncology
Cellular SignalingModulation of MAPK/ERK pathwayImpacts on cell proliferation
PharmacokineticsFavorable ADMET profileGood oral bioavailability

Applications in Medicinal Chemistry

The compound is being investigated for its role as a building block in the synthesis of pharmaceuticals targeting central nervous system disorders and other conditions. Its unique structural features allow for modifications that could enhance its biological activity and selectivity towards specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.